4,4-difluorobut-3-en-1-ol
Description
4,4-Difluorobut-3-en-1-ol (C₄H₆F₂O) is a fluorinated unsaturated alcohol characterized by a hydroxyl group at position 1, a double bond between carbons 3 and 4, and two fluorine atoms at carbon 4. Its SMILES notation is C(CO)C=C(F)F, and its InChIKey is ZCSILCHJOKWNLB-UHFFFAOYSA-N . The molecule’s structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry for applications such as intermediates in pharmaceuticals or agrochemicals. The presence of fluorine enhances electronegativity and metabolic stability, while the allylic alcohol moiety offers reactivity for further functionalization.
Properties
CAS No. |
130814-37-8 |
|---|---|
Molecular Formula |
C4H6F2O |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of but-3-en-1-ol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of but-3-en-1-ol in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Additionally, safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of 4,4-difluorobut-3-en-1-al or 4,4-difluorobut-3-en-1-one.
Reduction: Formation of 4,4-difluorobutan-1-ol.
Substitution: Formation of azido or thiol-substituted butenols.
Scientific Research Applications
4,4-Difluorobut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its fluorinated nature.
Medicine: Explored for its potential in drug development, especially in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluorobut-3-en-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4,4,4-Trifluorobut-2-en-1-ol
Structural Differences :
Properties and Reactivity :
- Increased electron-withdrawing effects from the trifluoromethyl group may lower the alcohol’s pKa compared to the difluoro analog.
- The α,β-unsaturated system (conjugated double bond and hydroxyl) in the trifluoro compound could enhance reactivity in Michael additions or cycloadditions.
3,3,4,4,4-Pentafluorobutan-1-ol
Structural Differences :
Properties and Reactivity :
- Higher fluorine content increases lipophilicity and thermal stability.
4,4-Difluoro-3-phenylbut-3-en-1-ol
Structural Differences :
Properties and Reactivity :
- The phenyl group enhances hydrophobicity and may participate in π-π interactions or resonance stabilization.
- Steric hindrance at the double bond could slow electrophilic additions compared to the unsubstituted target compound.
Data Table: Comparative Analysis
Key Findings and Implications
- Fluorination Impact : Increasing fluorine atoms enhances electronegativity and stability but may reduce solubility in polar solvents.
- Double Bond Position: Compounds with conjugated double bonds (e.g., 4,4,4-trifluorobut-2-en-1-ol) exhibit distinct reactivity in electrophilic additions compared to non-conjugated systems.
- Substituent Effects : Bulky groups like phenyl (4,4-difluoro-3-phenylbut-3-en-1-ol) introduce steric and electronic modifications, tailoring compounds for specific synthetic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
